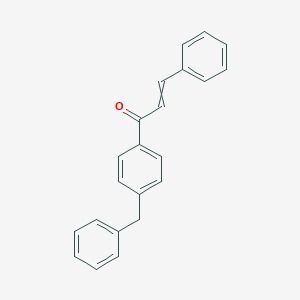
1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between benzaldehyde and 4-benzylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophiles. This reactivity is crucial for its biological activities, as it can interact with proteins, enzymes, and other biomolecules, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(4-Benzoylphenyl)-2-propen-1-one: Another chalcone derivative with similar structural properties but different reactivity and applications.
4-Benzylphenyl isocyanate: A related compound used in the synthesis of polymers and other materials.
Uniqueness: 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
54389-96-7 |
|---|---|
Formule moléculaire |
C22H18O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(4-benzylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O/c23-22(16-13-18-7-3-1-4-8-18)21-14-11-20(12-15-21)17-19-9-5-2-6-10-19/h1-16H,17H2 |
Clé InChI |
WTZVVDKHSZZEJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


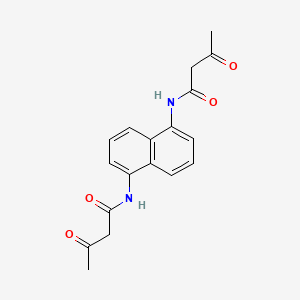


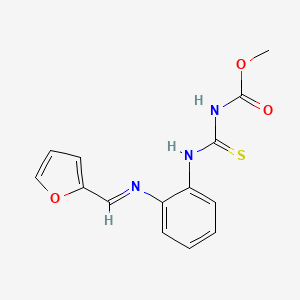

![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
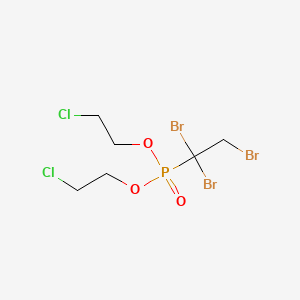
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
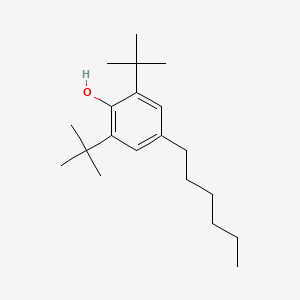
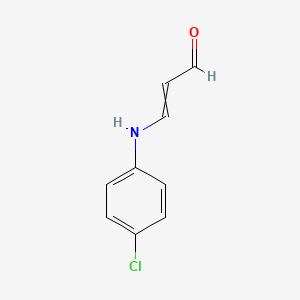


![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
